Product packaging for 2-(Benzyloxy)-3-chlorobenzoic acid(Cat. No.:)

2-(Benzyloxy)-3-chlorobenzoic acid

Cat. No.: B7975397
M. Wt: 262.69 g/mol
InChI Key: OTMWOHVVXWSPPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzyloxy)-3-chlorobenzoic acid (CAS 80352-53-0) is a high-purity benzoic acid derivative supplied at 95% purity and with a molecular weight of 262.69 g/mol (C₁₄H₁₁ClO₃) . This compound serves as a versatile synthetic intermediate in organic chemistry and medicinal chemistry research, particularly in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) . Its molecular structure, featuring a carboxylic acid group, a chloro-substituent, and a protected hydroxyl group in the form of a benzyl ether, allows for selective functionalization and is valuable in constructing complex aromatic systems for drug discovery . The benzyl ether protecting group can be readily removed under mild conditions, enabling stepwise synthesis and providing strategic flexibility in multi-step synthetic routes . Salicylic acid derivatives, the class to which this compound belongs, are well-known for their activity as cyclooxygenase (COX) inhibitors . Researchers can utilize this building block to develop novel compounds with targeted specificity, potentially aiming to improve selectivity for the COX-2 isoform to minimize adverse effects while maintaining therapeutic benefits . Store this reagent at 2-8°C . Attention: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11ClO3 B7975397 2-(Benzyloxy)-3-chlorobenzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-phenylmethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c15-12-8-4-7-11(14(16)17)13(12)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMWOHVVXWSPPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC=C2Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of 2 Benzyloxy 3 Chlorobenzoic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for reactions, readily undergoing transformations to form esters, amides, and acyl halides.

Esterification Reactions with Various Alcohols and Phenols

Esterification, the conversion of the carboxylic acid to an ester, is a fundamental transformation. This can be achieved by reacting 2-(benzyloxy)-3-chlorobenzoic acid with a range of alcohols and phenols under acidic conditions or by using specific coupling agents. While direct reaction with alcohols can be slow, the use of activating agents significantly improves reaction rates and yields. nih.govlibretexts.org For instance, the reaction with benzyl (B1604629) alcohol in the presence of triphenylphosphine (B44618) oxide and oxalyl chloride provides the corresponding benzyl ester in high yield. nih.gov The reactivity of phenols in esterification is generally lower than that of alcohols, often necessitating conversion of the phenol (B47542) to its more nucleophilic phenoxide form by treatment with a base like sodium hydroxide (B78521) to achieve efficient reaction. libretexts.org

Table 1: Examples of Esterification Reactions

ReactantReagent(s)Product
Benzyl alcoholTriphenylphosphine oxide, Oxalyl chlorideBenzyl 2-(benzyloxy)-3-chlorobenzoate
PhenolSodium hydroxide, Acyl chloride/Acid anhydridePhenyl 2-(benzyloxy)-3-chlorobenzoate

Formation of Amides and Acyl Halides

The carboxylic acid can be converted into amides through reaction with primary or secondary amines. nih.govfishersci.it This transformation often requires the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid. fishersci.it Alternatively, the carboxylic acid can be converted to a more reactive intermediate, such as an acyl chloride. rsc.orglibretexts.org

Acyl chlorides are typically synthesized by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.itrsc.org These acyl halides are highly reactive and readily react with amines to form amides in a two-step, one-pot synthesis. rsc.orglibretexts.orgchemguide.co.uk For example, the reaction with thionyl chloride followed by the addition of an amine provides the corresponding amide in excellent yields. rsc.org

Table 2: Reagents for Amide and Acyl Halide Formation

TransformationCommon Reagents
Amide FormationDCC, EDC, HATU, HBTU, Thionyl chloride + Amine fishersci.it
Acyl Halide FormationThionyl chloride, Oxalyl chloride fishersci.itrsc.org

Reactions at the Benzyloxy Moiety

The benzyloxy group is a key feature of the molecule, and its cleavage is a significant transformation.

Catalytic Hydrogenation for Benzyl Ether Cleavage (Debenzylation)

The benzyl ether linkage can be selectively cleaved through catalytic hydrogenation, a process known as debenzylation. acs.orgthalesnano.com This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. acs.orgthalesnano.comresearchgate.net The process effectively removes the benzyl protecting group, yielding 3-chloro-2-hydroxybenzoic acid. This method is noted for its efficiency and the ease of catalyst removal. acs.org The use of 2-propanol as a hydrogen donor in the presence of Pd/C also facilitates the smooth cleavage of benzyl ethers. researchgate.net Continuous flow reactors, such as the H-Cube®, have been shown to be highly efficient for benzyl deprotection reactions, offering high yields and enhanced safety. thalesnano.com

Aromatic Ring Transformations

The benzene (B151609) ring of this compound can undergo further substitution reactions, although the existing substituents influence the position and rate of these reactions.

Electrophilic Aromatic Substitution Patterns (e.g., Further Halogenation, Nitration)

Electrophilic aromatic substitution reactions introduce new functional groups onto the benzene ring. minia.edu.egminia.edu.eg The existing substituents—the benzyloxy group (activating, ortho-, para-directing) and the chlorine atom (deactivating, ortho-, para-directing) and the carboxylic acid group (deactivating, meta-directing)—will direct incoming electrophiles.

Halogenation: Further halogenation, such as chlorination or bromination, typically requires a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) to activate the halogen. msu.edumasterorganicchemistry.com The position of the new halogen will be influenced by the directing effects of the existing groups.

Nitration: The introduction of a nitro group (–NO₂) is achieved by treating the compound with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). libretexts.orgyoutube.commasterorganicchemistry.com The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺). libretexts.orgmasterorganicchemistry.com The nitro group is a strong deactivator for subsequent electrophilic substitutions. msu.edu

The precise regioselectivity of these substitutions on the this compound ring system depends on the interplay of the electronic and steric effects of the substituents already present.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic Aromatic Substitution (SNAr) on an aryl halide like this compound involves the displacement of the chloride ion by a nucleophile. The feasibility and mechanism of such reactions are highly dependent on the electronic properties of the aromatic ring and the reaction conditions. Two primary mechanisms are considered for this substrate: the addition-elimination (SNAr) mechanism and the elimination-addition (benzyne) mechanism. masterorganicchemistry.com

Addition-Elimination (SNAr) Mechanism: This pathway requires the aromatic ring to be "activated" by electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. youtube.comnih.gov In this compound, the carboxylic acid group is a meta-directing EWG, while the benzyloxy group is an ortho, para-directing activating group for electrophilic substitution, which means it is deactivating for nucleophilic substitution. The carboxylic acid group is meta to the chlorine atom, which does not provide the necessary stabilization for the negatively charged Meisenheimer intermediate that is characteristic of the SNAr mechanism. youtube.com Therefore, forcing conditions, such as high temperatures and highly reactive nucleophiles, would likely be necessary to promote substitution via this pathway. Reactions on analogous 2-chlorobenzoic acids, such as the Ullmann condensation with aminothiazoles or the reaction with thiophenols, require copper catalysis and often high temperatures, underscoring the low reactivity of the C-Cl bond. researchgate.netgoogle.com

Elimination-Addition (Benzyne) Mechanism: A more probable pathway for nucleophilic substitution, especially in the absence of strong ortho/para activation, is through a benzyne (B1209423) intermediate. masterorganicchemistry.com This mechanism is initiated by a very strong base, such as sodium amide (NaNH₂), which abstracts a proton from the ring adjacent to the halogen leaving group. For this compound, deprotonation would occur at the C4 position. The subsequent elimination of the chloride ion generates a highly reactive and strained aryne intermediate. The nucleophile then attacks the benzyne, which can occur at either C3 or C4, followed by protonation to yield the final products. This would result in a mixture of constitutional isomers.

The table below outlines potential transformations via nucleophilic aromatic substitution based on known reactions of similar compounds.

Nucleophile Proposed Reagent/Catalyst Potential Mechanism Expected Product(s)
Ammonia (NH₃)Cu(I) or Cu(II) salts, high temp.SNAr (Ullmann-type)2-Amino-3-(benzyloxy)benzoic acid
Thiophenols (ArSH)LiOH, high temp. google.comSNAr2-(Arylthio)-3-(benzyloxy)benzoic acid
Amides (e.g., NaNH₂)Liquid NH₃BenzyneMixture of 2-amino-3-(benzyloxy)benzoic acid and 4-amino-2-(benzyloxy)benzoic acid
Alkoxides (e.g., NaOCH₃)High TemperatureBenzyne / SNArMixture of 2-methoxy-3-(benzyloxy)benzoic acid and 4-methoxy-2-(benzyloxy)benzoic acid

Oxidation and Reduction Processes

The response of this compound to oxidizing and reducing conditions is dictated by the specific reactivity of its three main structural components: the aromatic ring with its chloro-substituent, the carboxylic acid group, and the benzyl ether.

Oxidation Processes: The molecule presents several sites for potential oxidation. The carboxylic acid functional group is already in a high oxidation state and is generally resistant to further oxidation. The chlorinated benzene ring is also relatively stable due to its aromaticity and the presence of electron-withdrawing substituents, requiring harsh conditions for oxidative cleavage.

The most susceptible site for oxidation is the benzylic methylene (B1212753) (CH₂) bridge of the ether linkage. Under the action of strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid, benzylic C-H bonds can be oxidized. This would likely lead to the cleavage of the benzyl ether, yielding 3-chloro-2-hydroxybenzoic acid. Direct oxidation of the benzylic carbon to a carbonyl is conceivable but would form an unstable ester derivative that would readily hydrolyze.

Reduction Processes: The molecule offers multiple sites for reduction, and the outcome is highly dependent on the choice of reducing agent and reaction conditions.

Reduction of the Carboxylic Acid: The carboxyl group is resistant to reduction and requires powerful reagents. Lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) can reduce the carboxylic acid to a primary alcohol, which would yield (2-(benzyloxy)-3-chlorophenyl)methanol.

Reduction of the Benzyl Ether (Hydrogenolysis): The benzyloxy group is a common protecting group for phenols specifically because it can be selectively removed by catalytic hydrogenation. Using hydrogen gas (H₂) with a palladium on carbon catalyst (Pd/C), the C-O bond of the ether is cleaved (hydrogenolysis) to afford 3-chloro-2-hydroxybenzoic acid and toluene. beilstein-journals.org This is a mild and efficient method for debenzylation.

Reduction of the C-Cl Bond (Hydrodehalogenation): The aromatic carbon-chlorine bond can also be reduced. This hydrodehalogenation can sometimes be achieved concurrently with benzyl ether cleavage using catalytic hydrogenation, particularly with extended reaction times or more active catalysts. This would produce 2-hydroxybenzoic acid (salicylic acid). Other methods, such as using zinc dust in an acidic medium, can also effect dehalogenation.

Reduction of the Aromatic Ring: The benzene ring itself can be reduced, but this requires forcing conditions. Catalytic hydrogenation at high pressures and temperatures using catalysts like rhodium (Rh) or ruthenium (Ru) can saturate the ring, leading to cyclohexane (B81311) derivatives.

The selective reduction of one functional group in the presence of others is a key challenge and can be achieved by careful selection of reagents, as detailed in the following table.

Reagent(s) Target Functional Group Expected Product Reaction Type
LiAlH₄ or BH₃-THFCarboxylic Acid(2-(Benzyloxy)-3-chlorophenyl)methanolReduction
H₂ / Pd-CBenzyl Ether3-Chloro-2-hydroxybenzoic acidHydrogenolysis
H₂ / Raney NiC-Cl Bond & Benzyl Ether2-Hydroxybenzoic acidHydrodehalogenation & Hydrogenolysis
Na / liq. NH₃, EtOHAromatic RingDihydrobenzoic acid derivativeBirch Reduction

Derivatives and Analogs of 2 Benzyloxy 3 Chlorobenzoic Acid: Design, Synthesis, and Structure Activity/property Relationships

Synthesis of Structurally Modified Esters

The esterification of 2-(benzyloxy)-3-chlorobenzoic acid is a fundamental modification that can be achieved through several reliable methods. The choice of method often depends on the substrate's complexity and the desired reaction conditions.

One common approach involves the direct acid-catalyzed esterification with an alcohol. However, for more sensitive substrates or to achieve higher yields under milder conditions, activating agents are frequently employed. A notable reagent for this transformation is 2-benzyloxy-1-methylpyridinium triflate. nih.govgmu.edu This neutral organic salt facilitates the formation of benzyl (B1604629) esters from carboxylic acids in the presence of triethylamine (B128534), which acts as both a promoter and a scavenger. gmu.edu This method is advantageous as it avoids harsh acidic conditions that could compromise other functional groups within a complex molecule. nih.gov

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride. This is typically accomplished by treating this compound with thionyl chloride. nih.gov The resulting 2-(benzyloxy)-3-chlorobenzoyl chloride is a highly reactive intermediate that readily reacts with a wide range of alcohols to furnish the corresponding esters in high yield. This two-step process is robust and broadly applicable.

Another strategy for creating esters, particularly arylmethyl esters, involves the in situ methylation of 2-benzyloxypyridine in the presence of the carboxylic acid and magnesium oxide. nih.gov This protocol provides a convenient route for ester synthesis under neutral conditions. nih.gov

Table 1: Representative Ester Derivatives of this compound

Derivative NameStructureSynthesis Method
Methyl 2-(benzyloxy)-3-chlorobenzoateAcid-catalyzed esterification with methanol (B129727) or reaction of the acyl chloride with methanol.
Ethyl 2-(benzyloxy)-3-chlorobenzoateAcid-catalyzed esterification with ethanol (B145695) or reaction of the acyl chloride with ethanol.
Benzyl 2-(benzyloxy)-3-chlorobenzoateReaction with benzyl alcohol using 2-benzyloxy-1-methylpyridinium triflate. nih.govgmu.edu

Synthesis of Substituted Amide Derivatives

The synthesis of amide derivatives from this compound is a key strategy for expanding the chemical space and exploring structure-activity relationships. The most prevalent and efficient method for amide bond formation begins with the conversion of the carboxylic acid to its corresponding acyl chloride. nih.govyoutube.com Treatment with thionyl chloride or oxalyl chloride effectively produces 2-(benzyloxy)-3-chlorobenzoyl chloride. nih.gov This intermediate subsequently undergoes a nucleophilic acyl substitution reaction with a suitable primary or secondary amine to yield the desired amide. organic-chemistry.org This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine (B92270), to neutralize the hydrochloric acid byproduct. youtube.com

This versatile method allows for the introduction of a wide array of substituents on the amide nitrogen, enabling fine-tuning of the molecule's physicochemical properties. For instance, reactions with various aminothiophenes or aminobenzothiazoles can lead to novel heterocyclic amide derivatives. organic-chemistry.org Similarly, coupling with amino acid esters can generate peptide-like structures.

In a related approach, sulfonamide derivatives can also be synthesized. This involves the reaction of 8-hydroxyquinoline-5-sulfonyl chloride with amines to produce the corresponding sulfonamides, a strategy that can be adapted to other sulfonyl chlorides.

Table 2: Representative Amide Derivatives of this compound

Derivative NameStructureSynthesis Method
N-Ethyl-2-(benzyloxy)-3-chlorobenzamideReaction of 2-(benzyloxy)-3-chlorobenzoyl chloride with ethylamine. youtube.com
2-(Benzyloxy)-3-chloro-N-phenylbenzamideReaction of 2-(benzyloxy)-3-chlorobenzoyl chloride with aniline (B41778). youtube.com
2-(Benzyloxy)-3-chloro-N-(thiazol-2-yl)benzamidehttps://i.imgur.com/W2O2z7f.png" width="200"/>Reaction of 2-(benzyloxy)-3-chlorobenzoyl chloride with 2-aminothiazole. organic-chemistry.org

Incorporation into Advanced Molecular Architectures

To explore more complex chemical space and potentially access novel biological activities, the this compound scaffold can be integrated into larger, more sophisticated molecular architectures.

Reducing the rotational freedom of a molecule by incorporating it into a macrocyclic structure can lead to enhanced binding affinity and selectivity for biological targets. A strategy to synthesize such conformationally constrained compounds involves linking two different positions of the 2-(benzyloxy)-3-chlorophenyl core or connecting it to another molecular fragment. For example, a synthetic route could be designed where the this compound is first modified to introduce a reactive handle, such as a primary alcohol. This alcohol could then be reacted with another functionalized aromatic piece via a Williamson ether synthesis to forge the macrocyclic ring. This type of intramolecular cyclization is a powerful tool for creating rigidified structures with defined three-dimensional shapes.

Genipin is a natural product known for its ability to spontaneously crosslink with primary amines. nih.gov This reactivity can be harnessed to conjugate the this compound scaffold to genipin. A plausible synthetic pathway would involve first modifying the benzoic acid to introduce a primary amine. This could be achieved by converting the carboxylic acid to an amide, followed by reduction, or through a Curtius, Hofmann, or Schmidt rearrangement. The resulting aminomethyl derivative, now bearing a primary amine, could then be reacted with genipin, leading to the formation of a blue-pigmented conjugate. This approach merges the synthetic scaffold with a natural product, potentially yielding hybrid molecules with unique properties.

Quinoline (B57606) and its derivatives are important pharmacophores in medicinal chemistry. The this compound moiety can be incorporated into quinoline-based structures through various cyclization strategies. One established method is the Vilsmeier-Haack reaction, which can be used to synthesize 2-chloroquinoline-3-carboxaldehydes that serve as key intermediates. These can then be further elaborated and cyclized to form more complex quinoline systems.

Another approach is the use of one-pot multicomponent reactions. For example, a reaction between an appropriate aldehyde, ethyl cyanoacetate (B8463686), an aniline derivative (potentially derived from this compound), and ammonium (B1175870) acetate (B1210297) can yield highly substituted quinoline-3-carbonitriles. Additionally, solvent-free fusion methods, where a Knoevenagel product is cyclized with an amine at high temperatures, offer an alternative route to functionalized quinoline scaffolds.

Pyridinone rings are prevalent in many biologically active compounds. The synthesis of pyridinone-containing structures from a benzoic acid precursor can be achieved through multi-step sequences. For instance, 2-aminobenzoic acids can serve as starting materials for quinazolines, which can then be condensed with reagents like malononitrile (B47326) or ethyl cyanoacetate to form pyridinone–quinazoline hybrids. While this requires converting the 3-chloro substituent of the parent compound to an amino group, it represents a viable path.

More direct methods involve the cyclocondensation of various building blocks. A [4+2] annulation of in situ generated azadienes with active methylene (B1212753) compounds is a versatile method for creating diverse 2-pyridones. By designing a synthetic equivalent of this compound that can participate in such cyclization reactions, it is possible to construct novel pyridinone-containing molecular architectures.

Formation of Schiff Base Ligands and Metal Complexes

Schiff bases, characterized by the azomethine group (-C=N-), are synthesized through the condensation of primary amines with carbonyl compounds. ajgreenchem.comnih.govresearchgate.net These compounds are recognized as "privileged ligands" due to their straightforward preparation and their capacity to coordinate with a wide array of metal ions. sjctni.edu The formation of Schiff base metal complexes can stabilize metal ions and influence their reactivity. nih.gov

The synthesis of Schiff bases derived from benzoic acid derivatives, such as 2-amino-4-chlorobenzoic acid, typically involves refluxing the amino acid with an appropriate aldehyde or ketone in an alcoholic solvent. sjctni.edurasayanjournal.co.in For instance, a Schiff base was prepared by the condensation of 3-ethoxysalicylaldehyde (B1293910) with 2-amino-4-chlorobenzoic acid by refluxing the mixture for 2-3 hours. sjctni.edu Similarly, another Schiff base was synthesized from 2-amino, 4-chloro benzoic acid and isatin (B1672199) by refluxing in ethanol in the presence of glacial acetic acid. rasayanjournal.co.in

The resulting Schiff base ligands can then be used to form metal complexes. This is generally achieved by refluxing the Schiff base ligand with a metal salt (e.g., chloride salts of Co(II), Ni(II), Cu(II), Zn(II)) in an ethanolic solution. sjctni.eduimist.ma The resulting metal complexes are often colored solids that can be collected by filtration. sjctni.edu Characterization of these complexes is carried out using various analytical techniques, including elemental analysis, IR spectroscopy, and magnetic susceptibility measurements to determine their coordination and geometry. sjctni.edurasayanjournal.co.inimist.ma Studies on Schiff bases derived from 2-chlorobenzoic acid have shown that they are more potent antimicrobial agents than their ester counterparts. nih.gov

The table below outlines the synthesis of a Schiff base and its corresponding metal complexes.

Reactants Reaction Conditions Product Reference
3-ethoxysalicylaldehyde and 2-amino-4-chlorobenzoic acidReflux for 2-3 hoursSchiff base (EAP) sjctni.edu
Schiff base (EAP) and Co(II), Ni(II), Cu(II), or Zn(II) chlorideReflux in ethanolic solution for 2-4 hours at 70-80°CCo(II), Ni(II), Cu(II), and Zn(II) complexes sjctni.edu

Structure-Activity Relationship (SAR) Studies of Analogs (Based on In vitro and Animal Model Data)

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For derivatives of benzoic acid, these studies have provided valuable insights into the structural requirements for various biological activities, including antimicrobial and receptor antagonism.

For instance, in a study of 2-chlorobenzoic acid derivatives, Schiff's bases were found to be more potent antimicrobial agents than the corresponding esters. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies revealed that the antimicrobial activities were governed by topological parameters. nih.gov Specifically, compound 6 from this study emerged as the most potent antimicrobial agent, with activity comparable to the standard drug norfloxacin (B1679917) against Escherichia coli. nih.gov

In the context of TRPV1 antagonists, SAR studies of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides revealed that phenyl C-region derivatives generally exhibited better antagonism than their pyridine surrogates. nih.govnih.gov The introduction of a 4-fluorobenzyloxy group led to excellent antagonism. nih.gov Furthermore, branched and cyclic alkylthio derivatives showed better antagonism than their straight-chain counterparts. nih.gov

The position of substituents on the benzoic acid ring significantly influences biological activity. For example, in a study of 2-[3-(o-methylphenoxymethyl)-5-phenyl- sjctni.edunih.govscience.govtriazol-4-yl]-benzoic acid and its meta-substituted analog, a shift of the methyl group from the ortho to the meta position was found to increase the predicted bioactivity as an Endothelin B receptor antagonist. icm.edu.pl Similarly, for antiplasmodial 2-phenoxybenzamides, a para-substituted N-Boc piperazinyl derivative showed the highest activity and selectivity. mdpi.com

The following table summarizes key SAR findings for benzoic acid analogs:

Compound Series Structural Modification Impact on Activity Reference
2-Chlorobenzoic acid derivativesFormation of Schiff's basesIncreased antimicrobial potency compared to esters nih.gov
2-(3-Fluoro-4-methylsulfonamidophenyl)propanamidesIntroduction of 4-fluorobenzyloxy groupExcellent TRPV1 antagonism nih.gov
2-(3-Fluoro-4-methylsulfonamidophenyl)propanamidesBranched/cyclic alkylthio vs. straight alkylthioImproved TRPV1 antagonism nih.gov
2-[3-(Methylphenoxymethyl)-5-phenyl- sjctni.edunih.govscience.govtriazol-4-yl]-benzoic acidShift of methyl group from ortho to metaIncreased predicted Endothelin B receptor antagonist activity icm.edu.pl
2-Phenoxybenzamidespara-substituted N-Boc piperazinyl vs. ortho-substitutedHigher antiplasmodial activity and selectivity mdpi.com

Structure-Property Relationship (SPR) Analysis of Derivatives

Structure-Property Relationship (SPR) analysis investigates how the chemical structure of a compound influences its physicochemical properties. These properties, in turn, affect a molecule's behavior, including its biological activity and pharmacokinetic profile.

For benzoic acid derivatives, key properties that are often analyzed include melting point, solubility, and spectroscopic characteristics. The synthesis of a Schiff base from 4-methoxybenzaldehyde (B44291) and o-aminobenzoic acid yielded a thermostable compound with a sharp melting point, indicating its purity. imist.ma The resulting Ni(II) complex exhibited even greater thermal stability. imist.ma

The introduction of different substituents onto the benzoic acid ring can significantly alter its properties. For example, chlorobenzoic acids are known for their toxicity and resistance to degradation. researchgate.net The position of the chlorine atom (ortho, meta, or para) affects the compound's acidity and other physicochemical characteristics. researchgate.net

Computational tools like the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) have been used to model the phase behavior of benzoic acid and its chloroderivatives in aqueous and organic solutions. researchgate.net This modeling, based on pure-component parameters derived from vapor pressure data, allows for the prediction of solubility and phase equilibria, which are critical for process design in the pharmaceutical industry. researchgate.net

The table below presents some physicochemical properties of benzoic acid and its chloro-derivatives.

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) XLogP3 Reference
2-(Benzyloxy)benzoic acidC₁₄H₁₂O₃228.24-3.1 nih.gov
2-Chlorobenzoic acidC₇H₅ClO₂156.56-- sigmaaldrich.com
3-Chlorobenzoic acidC₇H₅ClO₂156.56-2.7 nih.gov
2-(Benzyloxy)-5-chlorobenzoic acidC₁₄H₁₁ClO₃262.69-- achemblock.com
2-Benzyloxy-3-formylaminobenzoic acidC₁₅H₁₃NO₄271.27-3.24 chemsrc.com

Advanced Structural Characterization and Spectroscopic Analysis

Crystallographic Studies and Supramolecular Assembly

While specific single-crystal X-ray diffraction data for 2-(Benzyloxy)-3-chlorobenzoic acid is not widely published, extensive analysis of closely related benzoic acid derivatives provides a robust framework for understanding its crystalline architecture. Studies on compounds like 2-chlorobenzoic acid and other benzoic acid derivatives reveal common structural motifs and intermolecular interactions that are instrumental in their crystal packing. icm.edu.plrsc.org

Table 1: Representative Crystallographic Data for a Related Benzoic Acid Derivative (Note: Data for a closely related compound is presented to illustrate typical parameters.)

Parameter Value
Compound 2-Benzyloxybenzoic acid
CCDC Number 894243
Empirical Formula C₁₄H₁₂O₃
Crystal System Monoclinic
Space Group P2₁/c
Associated Article DOI 10.1039/c2ce26238j

This interactive table contains representative data. nih.gov

The assembly of molecules in the crystal lattice is directed by a variety of non-covalent interactions. In aromatic carboxylic acids, the most prominent interaction is the O–H···O hydrogen bond that typically forms a centrosymmetric dimer motif. mdpi.com Beyond this primary interaction, weaker yet structurally significant forces such as C–H···π interactions play a crucial role in stabilizing the three-dimensional network. icm.edu.plnih.gov These interactions occur when a C-H bond acts as a hydrogen bond donor and a π-system (an aromatic ring) acts as the acceptor. nih.gov In the structure of this compound, the C-H bonds of the benzyl (B1604629) group and the benzoic acid ring can interact with the π-faces of adjacent aromatic rings, contributing to a densely packed and stable crystal structure. icm.edu.pl The interplay between strong hydrogen bonds and these weaker C–H···π and π–π stacking interactions dictates the final supramolecular assembly. icm.edu.plresearchgate.net

Detailed Spectroscopic Characterization Techniques

Spectroscopic methods are essential for confirming the molecular structure of newly synthesized compounds and for providing detailed information about the chemical environment of atoms and functional groups.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the two aromatic rings, the methylene (B1212753) (-CH₂-) protons of the benzyl group, and the acidic proton of the carboxylic acid. The aromatic region would be complex, with protons on the 3-chlorobenzoic acid moiety appearing as multiplets, influenced by their positions relative to the chloro, benzyloxy, and carboxyl groups. The five protons of the benzyl ring's phenyl group would typically appear as a multiplet in the range of 7.3-7.5 ppm. ugm.ac.id The methylene protons would present as a singlet around 5.1 ppm. ugm.ac.id The carboxylic acid proton is often a broad singlet at a downfield chemical shift (>10 ppm). rsc.orgdocbrown.info

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Quaternary carbons, such as the carboxyl carbon and the carbons attached to the chloro and ether linkages, often show weaker signals. youtube.com The carboxyl carbon (C=O) is expected in the 166-172 ppm region. rsc.orgchemicalbook.com The aromatic carbons resonate between 110 and 160 ppm, with their exact shifts determined by the electronic effects of the substituents. The methylene carbon of the benzyloxy group typically appears around 70-77 ppm, and the methoxy (B1213986) carbon in related structures is found near 56 ppm. ugm.ac.idusm.my

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to make unambiguous assignments. ugm.ac.idusm.my A COSY spectrum would reveal proton-proton coupling relationships within the individual aromatic rings, while HSQC would correlate each proton to its directly attached carbon. The HMBC spectrum is crucial for identifying long-range (2-3 bond) correlations, for instance, connecting the methylene protons to the carbon of the phenyl ring and the C2 carbon of the benzoic acid ring, confirming the benzyloxy linkage. ugm.ac.idusm.my

Table 2: Predicted NMR Chemical Shifts (δ) in ppm (Note: Shifts are predicted based on data from analogous compounds like 2-chlorobenzoic acid, 3-chlorobenzoic acid, and benzyl o-vanillin.)

Assignment Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
-COOH > 10 (broad s) ~167
Aromatic C-H (chlorinated ring) 7.3 - 8.1 (m) 126 - 135
Aromatic C-H (benzyl ring) 7.3 - 7.5 (m) 128 - 129
Aromatic C-Cl - ~134
Aromatic C-O - ~158
Aromatic C-COOH - ~129
Quaternary C (benzyl ring) - ~136
-O-CH₂- ~5.1 (s) ~77

This interactive table contains predicted data based on spectral analysis of related compounds. ugm.ac.idrsc.orgusm.mychemicalbook.com

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies. For this compound, characteristic absorption bands would confirm its key structural features. A very broad band is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. researchgate.net The C=O stretching vibration of the carboxyl group would give rise to a strong, sharp band between 1680 and 1710 cm⁻¹. researchgate.netnist.gov The C-O stretching of the ether linkage and the carboxylic acid would appear in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while C-Cl stretching vibrations are found in the fingerprint region, usually between 600 and 800 cm⁻¹. researchgate.net

Table 3: Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch (H-bonded) 2500 - 3300 (broad)
Carboxylic Acid C=O stretch 1680 - 1710 (strong)
Ether & Acid C-O stretch 1200 - 1300
Aromatic Ring C=C stretch 1450 - 1600
Aryl Halide C-Cl stretch 600 - 800

This interactive table shows expected absorption ranges based on known data for similar functional groups. researchgate.netnist.gov

HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound, with the molecular formula C₁₄H₁₁ClO₃, the calculated monoisotopic mass can be compared to the experimentally determined value to confirm the composition with high confidence. The exact mass is a critical piece of data for the characterization of a new compound. Data for the parent compound, 2-benzyloxybenzoic acid (C₁₄H₁₂O₃), shows a calculated exact mass of 228.078644241 Da. nih.gov

Table 4: High-Resolution Mass Spectrometry Data

Parameter Value
Molecular Formula C₁₄H₁₁ClO₃
Calculated Exact Mass 262.03967
Expected Ion [M-H]⁻ or [M+H]⁺

This interactive table provides the calculated mass for the target compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy (Applicable to derivatives and metal complexes)

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing the electronic transitions within aromatic compounds like derivatives of this compound. The absorption of UV-Vis radiation by these molecules promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths of absorption are characteristic of the molecule's electronic structure, particularly the conjugated π-electron system of the aromatic rings.

Aromatic compounds typically exhibit multiple absorption bands in the UV region. For instance, benzene (B151609), the fundamental aromatic chromophore, displays primary absorption bands around 184 and 202 nm, and a less intense, fine-structured secondary band at approximately 255 nm, all arising from π → π* transitions. libretexts.orglibretexts.org The presence of substituents on the benzene ring can cause shifts in the position and intensity of these absorption bands.

In the case of derivatives of this compound, several functional groups influence the UV-Vis spectrum:

Benzoic Acid Moiety: The carboxylic acid group, being an electron-withdrawing group, when conjugated with the benzene ring, typically causes a bathochromic shift (a shift to longer wavelengths) of the primary and secondary absorption bands. up.ac.za For example, benzoic acid itself shows a primary band shifted to around 230 nm.

Chloro Substituent: The chlorine atom at the 3-position, being a halogen, has both an inductive electron-withdrawing effect and a resonance electron-donating effect due to its lone pairs. This can lead to further shifts in the absorption maxima. Data for 2-chlorobenzoic acid shows a maximum absorption at 229 nm and a shoulder at 278 nm in alcohol. nih.gov

Metal Complexation: When derivatives of this compound form metal complexes, new absorption bands, known as charge-transfer bands, can appear. These bands arise from the transfer of electrons between the metal ion and the ligand. Ligand-to-metal charge transfer (LMCT) bands are often observed, where an electron is excited from a ligand-based orbital to a metal-based orbital. These bands are typically intense and can occur in the visible region, imparting color to the complexes.

The pH of the solution can significantly affect the UV-Vis spectrum of these compounds due to the protonation state of the carboxylic acid group. hnue.edu.vn In basic solutions, the carboxylate anion is formed, which alters the electronic properties of the ring and typically leads to a blue shift (a shift to shorter wavelengths) compared to the protonated acid form.

The following table provides a summary of typical UV-Vis absorption characteristics for related compounds:

Compound/Functional GroupTypical Absorption Bands (nm)Type of Transition
Benzene184, 204, 255π → π
Benzoic Acid~230, ~273π → π
2-Chlorobenzoic Acid229, 278 (shoulder)π → π
Substituted Benzoic AcidsBathochromic/Hypsochromic shiftsπ → π
Metal ComplexesAdditional Charge-Transfer BandsLMCT/MLCT

Computational Crystallography and Hirshfeld Surface Analysis for Intermolecular Interactions

Computational crystallography and Hirshfeld surface analysis are powerful, non-experimental methods used to investigate and visualize intermolecular interactions within a crystal lattice. niscpr.res.inrsc.org These techniques provide a detailed understanding of how molecules are arranged in the solid state and the nature of the forces that hold them together.

Computational Crystallography involves the use of theoretical models and calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, to predict and refine crystal structures. niscpr.res.in By optimizing the molecular geometry, researchers can gain insights into bond lengths, bond angles, and conformational preferences of molecules like this compound. These computational approaches can complement experimental X-ray diffraction data, providing a more complete picture of the crystal structure.

Hirshfeld Surface Analysis is a graphical method used to explore intermolecular interactions in a crystal. rsc.org The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates the space of that molecule from the space of all other molecules in the crystal. The surface is colored according to various properties, most commonly the normalized contact distance (dnorm), which highlights regions of close intermolecular contact.

The key features of a Hirshfeld surface analysis include:

dnorm Surface: This surface is mapped with a color scale where red spots indicate intermolecular contacts that are shorter than the van der Waals radii of the interacting atoms, indicating strong interactions like hydrogen bonds. White areas represent contacts approximately equal to the van der Waals radii, and blue areas signify longer contacts.

2D Fingerprint Plots: These are two-dimensional histograms that summarize the intermolecular contacts. They plot the distance from the Hirshfeld surface to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de). Different types of interactions (e.g., H···H, C-H···O, C-H···π) have characteristic shapes in the fingerprint plot, allowing for their quantification.

For a molecule like this compound, Hirshfeld surface analysis would be expected to reveal several important intermolecular interactions:

O-H···O Hydrogen Bonds: The carboxylic acid group is a strong hydrogen bond donor and acceptor. In the crystal structure of many benzoic acid derivatives, molecules form centrosymmetric dimers through strong O-H···O hydrogen bonds between their carboxylic acid groups. nih.govnih.gov

C-H···O and C-H···Cl Interactions: Weaker C-H···O hydrogen bonds involving the carbonyl oxygen and various C-H groups on the aromatic rings are also likely to be present. acs.org Similarly, interactions involving the chlorine atom as a hydrogen bond acceptor (C-H···Cl) can contribute to the crystal packing.

π-π Stacking: The presence of two aromatic rings (the substituted phenyl ring and the benzyl ring) allows for potential π-π stacking interactions, where the electron-rich π systems of adjacent rings align.

C-H···π Interactions: Hydrogen atoms from one molecule can interact with the π-electron cloud of an aromatic ring of a neighboring molecule.

The following table summarizes the types of intermolecular interactions that can be analyzed using Hirshfeld surface analysis for compounds structurally related to this compound.

Type of InteractionDescription
O-H···OStrong hydrogen bonds forming carboxylic acid dimers.
C-H···OWeaker hydrogen bonds involving the carbonyl oxygen.
C-H···ClWeak hydrogen bonds with the chlorine atom as an acceptor.
π-π StackingInteractions between the aromatic rings of adjacent molecules.
C-H···πHydrogen atoms interacting with the π-system of an aromatic ring.

By employing these advanced characterization techniques, a detailed and scientifically accurate understanding of the structural and electronic properties of this compound and its derivatives can be established.

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is a critical first step in understanding the behavior of a flexible molecule such as 2-(benzyloxy)-3-chlorobenzoic acid. This molecule possesses several rotatable bonds, primarily in the benzyloxy group and the linkage to the benzoic acid core, as well as the carboxylic acid group itself. These rotations give rise to a complex energy landscape with numerous possible conformations (conformers).

By employing computational methods like molecular mechanics (MM) or more accurate quantum mechanics (QM) approaches, the potential energy surface of the molecule can be systematically scanned. This process involves rotating the key dihedral angles and calculating the energy of each resulting conformation. The goal is to identify the low-energy, or most stable, conformers, as these are the most likely to be present under physiological conditions and to interact with biological targets.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

ConformersDihedral Angle (C-O-C-C) (°)Relative Energy (kcal/mol)Population (%)
Global Minimum178.50.0075.3
Local Minimum 165.21.2515.1
Local Minimum 2-68.91.359.6

This data is illustrative and represents a potential outcome of a conformational analysis study.

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein receptor. This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action.

In a molecular docking simulation, a 3D model of this compound would be placed into the binding site of a target protein. A scoring function is then used to evaluate thousands of possible binding poses, predicting the most stable orientation. For instance, studies on structurally related benzyloxy compounds have successfully predicted their binding modes within receptor sites. nih.gov The benzyloxy group might engage in hydrophobic interactions, while the carboxylic acid could form hydrogen bonds or salt bridges with amino acid residues in the binding pocket.

The scoring functions in docking programs also provide an estimate of the binding affinity, often expressed in kcal/mol. A lower binding energy suggests a more stable and potentially more potent interaction. The simulation can also detail the specific interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. For example, a docking study of flavonoids with Bcl-xl protein showed binding affinities ranging from -8.0 to -8.8 kcal/mol, with detailed interaction mapping. nih.gov

Table 2: Hypothetical Docking Results for this compound with a Target Protein

ParameterValue
Binding Affinity (kcal/mol)-7.9
Hydrogen Bonds2 (with Arg12, Ser45)
Hydrophobic InteractionsPhenyl ring with Leu23, Val30
Electrostatic InteractionsCarboxylate with Lys15

This data is for illustrative purposes.

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of a molecule. epstem.net These calculations can determine a wide range of properties that are crucial for understanding chemical reactivity and intermolecular interactions.

For this compound, DFT calculations could be used to determine:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy gap between them indicates the molecule's chemical stability.

Electrostatic Potential (ESP) Map: This map shows the distribution of charge on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. The carboxylic acid group would be expected to have a strong negative potential.

Atomic Charges: These calculations assign partial charges to each atom, which can be useful in understanding electrostatic interactions with a receptor.

Table 3: Hypothetical DFT-Calculated Properties for this compound

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.2 Debye

This data is illustrative and based on typical values for similar organic molecules.

Molecular Dynamics Simulations for Receptor-Ligand Complex Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations can predict the dynamic behavior of the ligand-receptor complex over time. An MD simulation would begin with the best-docked pose of this compound in its target protein. The system is then simulated for a period of nanoseconds to microseconds.

The stability of the complex is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD plot over time suggests a stable binding mode. MD simulations also provide insights into the flexibility of the ligand and protein, as well as the persistence of key intermolecular interactions. Computer-aided conformational analysis based on molecular dynamics has been used for other benzyloxy-containing ligands to understand their behavior at receptor sites. nih.gov

Computational Prediction of Biological Activities and Pharmacokinetic Parameters

Various computational models can be used to predict the biological activities and pharmacokinetic properties of a molecule, which are crucial in the early stages of drug development. These predictions are based on the molecule's structure and physicochemical properties.

For this compound, these predictions could include:

Lipophilicity (LogP): This parameter indicates how well a molecule dissolves in fats and oils versus water. It is a key factor in membrane permeability.

Aqueous Solubility (LogS): Predicts how well the molecule dissolves in water.

Pharmacokinetic Parameters: Properties related to absorption, distribution, metabolism, and excretion (ADME) can be predicted using various models.

Table 4: Predicted Physicochemical and Pharmacokinetic Properties for this compound

PropertyPredicted ValueDescription
LogP3.5Indicates moderate lipophilicity
Aqueous Solubility (LogS)-3.2Low to moderate solubility
Number of Hydrogen Bond Donors1From the carboxylic acid group
Number of Hydrogen Bond Acceptors3From the ether and carbonyl oxygens
Polar Surface Area (PSA)46.5 ŲInfluences membrane permeability

This data is based on general predictive models and values for structurally related compounds.

Biological Activities and Mechanistic Investigations of 2 Benzyloxy 3 Chlorobenzoic Acid and Its Derivatives Non Clinical Focus

Anticancer and Antiproliferative Potentials (In vitro Studies and Animal Models)

Derivatives of chlorobenzoic acid have been a subject of investigation for their potential to combat cancer. Research has explored their mechanisms of action, including the inhibition of crucial cancer-driving genes and direct cytotoxic effects on malignant cells.

The MYC oncogene is a transcription factor that plays a pivotal role in a wide array of cellular functions, including the cell cycle, apoptosis, and DNA damage response. nih.gov Its deregulation is a hallmark of various cancers, making it a critical target for therapeutic intervention. nih.gov The c-Myc protein, in particular, is known to have a central role in some forms of apoptosis, or programmed cell death. nih.gov The outcome of c-Myc expression, whether leading to cell growth or death, can be influenced by other gene products. nih.gov For instance, the protein Bcl-2 has been shown to prevent the apoptotic death induced by c-Myc, highlighting a mechanism by which cancer cells might express c-Myc without undergoing apoptosis. nih.gov

While the MYC family of oncogenes represents a significant target in cancer therapy, current research available in the public domain does not specifically document the direct inhibition of MYC oncogenes by 2-(benzyloxy)-3-chlorobenzoic acid itself. However, the broader class of benzoic acid derivatives continues to be explored for various anticancer activities.

A close structural analog, 2-amino-3-chlorobenzoic acid (2A3CB), isolated from Streptomyces coelicolor, has demonstrated potent and specific anticancer properties. nih.govnih.gov In vitro studies revealed that 2A3CB exhibits strong cytotoxic effects against the MDA-MB-231 human breast cancer cell line. nih.govnih.gov The compound significantly inhibited cell proliferation and migration, and successfully induced apoptosis through caspase-mediated pathways. nih.govnih.gov This suggests that the 3-chloro substitution on the benzoic acid ring is compatible with significant biological activity.

The cytotoxic efficacy of 2A3CB against MDA-MB-231 cells was measured at different time points, showing a time-dependent effect. nih.gov

Table 1: Cytotoxicity of 2-amino-3-chlorobenzoic acid (2A3CB) against MDA-MB-231 Cancer Cells

Time Point (hours) IC₅₀ Value (µM)
24 26
48 5
72 7.2

IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro. Data sourced from Pharmaceuticals (Basel). nih.gov

Furthermore, broader studies on benzoic acid and its derivatives have established their cytotoxic potential across a range of cancer cell lines. Benzoic acid itself has been tested against ten different cancer cell lines, showing IC₅₀ values ranging from 85.54 µg/ml to 670.6 µg/ml after 48 and 72 hours of exposure. dergipark.org.tr This indicates significant variation in sensitivity among different cancer types. dergipark.org.tr Other research into derivatives, such as 2-arenoxybenzaldehyde N-acyl hydrazones, has identified compounds with notable activity against lung (A-549), breast (MDA-MB-231), and prostate (PC-3) cancer cell lines, with IC₅₀ values as low as 9.389 µM. mdpi.com Similarly, benzoxazole-based derivatives have shown high potency in colorectal cancer cell lines like HT-29 and HCT116. nih.gov

Antimicrobial Activities (In vitro Investigations)

The structural framework of chlorobenzoic acid has proven to be a versatile scaffold for the development of novel antimicrobial agents. Derivatives have been synthesized and tested against a wide range of bacterial and fungal pathogens.

Derivatives of 2-chlorobenzoic acid have shown significant antibacterial potential, with studies indicating they are often more effective against Gram-negative bacteria, such as Escherichia coli, than Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. nih.gov Quantitative structure-activity relationship (QSAR) studies have revealed that the antimicrobial activities are governed by specific molecular parameters. nih.gov

A notable example is 2-amino-3-chlorobenzoic acid (2A3CB), which was evaluated against several bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov The antibacterial activity of various benzoic acid derivatives is summarized below.

Table 2: Antibacterial Activity of Selected Benzoic Acid Derivatives

Compound Class Test Organisms Activity Highlights Reference
2-Chlorobenzoic acid derivatives E. coli (Gram-), S. aureus (Gram+), B. subtilis (Gram+) More potent against Gram-negative E. coli than Gram-positive bacteria. nih.gov
2-Amino-3-chlorobenzoic acid S. aureus, MRSA, E. coli, B. subtilis Possesses potent antimicrobial properties. nih.govnih.gov
2-[(2-nitro-1-phenylalkyl)thio]benzoic acid derivatives S. aureus, B. subtilis (Gram+), P. aeruginosa, E. coli (Gram-) Active against both Gram-positive and Gram-negative microorganisms. tubitak.gov.tr
4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivatives S. aureus, B. subtilis (Gram+) Moderate activity against Gram-positive strains, with MIC of 125 µg/mL. mdpi.com

In addition to antibacterial effects, chlorobenzoic acid derivatives have been investigated for their ability to inhibit the growth of pathogenic fungi. nih.gov Studies have demonstrated efficacy against common fungal strains, indicating a broad spectrum of antimicrobial action.

Table 3: Antifungal Activity of Selected Benzoic Acid Derivatives

Compound Class Test Organisms Activity Highlights Reference
2-Chlorobenzoic acid derivatives Candida albicans, Aspergillus niger Evaluated for general antifungal activity. nih.gov
2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid derivatives Candida albicans, Candida krusei All tested derivatives were more active than the reference drug ketoconazole. tubitak.gov.tr
4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative (a 1,3-oxazole) Candida albicans Exhibited antifungal activity. mdpi.com

A key strategy in developing new antibiotics is the targeting of essential bacterial enzymes not present in humans. The enzyme enoyl-acyl carrier protein reductase (ENR), a crucial component of the bacterial fatty acid synthesis (FAS II) pathway, is a well-established target for antibacterial agents like triclosan (B1682465). nih.govnih.gov

Researchers have utilized a structure-based approach to develop novel aryl ether analogues of triclosan specifically designed to inhibit the ENR enzyme from Bacillus anthracis (BaENR). nih.govnih.gov This research involved modifying the 2-phenoxyphenyl core to optimize its activity against BaENR. nih.gov This work led to the creation of compounds with improved potency against the enzyme and increased efficacy against both the Sterne strain of B. anthracis and methicillin-resistant S. aureus (MRSA). nih.gov X-ray crystal structures of BaENR in complex with these new inhibitors have helped to explain their improved efficacy and guide future optimization efforts. nih.gov This line of research underscores the potential of designing benzoic acid-related aryl ethers as targeted inhibitors of essential bacterial enzymes. nih.govnih.gov

Antiviral Properties (In vitro Evaluations)

In the realm of antiviral research, while direct studies on this compound are not extensively documented in the provided results, the investigation of structurally related compounds and derivatives provides insight into potential antiviral applications.

Hepatitis C virus (HCV) represents a significant global health issue, and the development of effective antiviral agents is a primary focus of medical research. google.com HCV is a positive-stranded RNA virus belonging to the Flaviviridae family. google.com Its genome encodes for various proteins, including the NS5B RNA-dependent RNA polymerase, which is essential for viral replication, and the NS3 protease, which is crucial for processing the viral polyprotein. google.comnih.gov

The search for new anti-HCV agents has explored a wide range of chemical scaffolds. google.comnih.govnih.govnih.gov For instance, small molecule inhibitors, including indoline (B122111) alkaloid-type compounds, have been identified through screening for their ability to disrupt the dimerization of the HCV core protein, which is necessary for the formation of infectious virus particles. nih.gov Other strategies have targeted the viral proteases, with several HCV protease inhibitor drugs being assessed for their potential antiviral activity. nih.gov Furthermore, novel nucleotide analogues like bemnifosbuvir (BEM, AT-527) have been developed to potently and selectively inhibit the HCV NS5B polymerase, demonstrating pan-genotypic activity. nih.gov While these studies highlight diverse approaches to inhibiting HCV, specific data on the HCV inhibitory activity of this compound itself is not detailed in the search results.

Derivatives of compounds with a benzimidazole (B57391) backbone, which shares some structural elements with benzoic acid derivatives, have shown notable activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).

Human Cytomegalovirus (HCMV): Benzimidazole nucleosides have been established as potent inhibitors of HCMV replication in vitro. nih.gov For example, the l-riboside derivative, 1263W94, demonstrates significant potency against both laboratory and clinical HCMV strains, including those resistant to other antiviral drugs like ganciclovir. nih.gov Its mechanism of action is distinct from other antivirals, as it inhibits viral DNA synthesis without directly targeting the viral DNA polymerase or the DNA maturation process. nih.gov Instead, it has been found to strongly inhibit the pUL97 protein kinase. nih.gov Another class of benzimidazole ribonucleosides, including BDCRB and TCRB, functions by inhibiting the cleavage of viral DNA, a process mediated by the UL56 and UL89 proteins. nih.gov

Varicella-Zoster Virus (VZV): VZV is the causative agent of chickenpox and shingles. nih.gov Research into novel VZV inhibitors has identified a series of non-nucleoside, N-α-methylbenzyl-N′-arylthiourea analogs that selectively inhibit VZV replication. nih.gov These compounds are effective against various VZV isolates, including those resistant to acyclovir. nih.gov Their mechanism appears to involve interference with the function of the ORF54 protein, leading to impaired capsid morphogenesis. nih.gov While these thiourea (B124793) analogs are structurally distinct from this compound, this research demonstrates that non-nucleoside small molecules can be effective VZV inhibitors. nih.gov

Other Pharmacological Activities (Based on Animal Models and In vitro Data)

Beyond antiviral properties, derivatives and analogs of this compound have been investigated for a range of other pharmacological effects in non-clinical settings.

Benzoic acid derivatives have been explored for their potential to lower lipid levels. One study on a newly synthesized benzoic acid derivative, S-2E, showed that it could inhibit the biosynthesis of both sterol and fatty acids. nih.gov In animal models, specifically Triton WR-1339-injected rats and Zucker fatty rats, oral administration of S-2E led to a reduction in blood total cholesterol and triglyceride levels. nih.gov The mechanism involves the conversion of S-2E to its active metabolite, S-2E-CoA, in the liver, which then noncompetitively inhibits HMG-CoA reductase and acetyl-CoA carboxylase, key enzymes in cholesterol and fatty acid synthesis, respectively. nih.gov

Similarly, a series of benzo- and dibenzohydroxamic acids demonstrated potent hypolipidemic activity in mice and rats, effectively lowering both serum cholesterol and triglycerides. nih.gov These derivatives were found to reduce VLDL and LDL cholesterol while significantly increasing HDL cholesterol levels after oral administration. nih.gov Their mechanism did not involve the inhibition of HMG-CoA reductase but rather other lipid-regulating enzymes such as acyl CoA cholesterol acyl transferase and ATP-dependent citrate (B86180) lyase. nih.gov Other research in hyperlipidemic animal models has also confirmed the lipid-lowering potential of various extracts and compounds. banglajol.info

Compound/Derivative Type Animal Model Key Findings Mechanism of Action
Benzoic acid derivative (S-2E)Triton WR-1339-injected rats, Zucker fatty ratsLowered blood total cholesterol and triglyceride levels. nih.govInhibition of HMG-CoA reductase and acetyl-CoA carboxylase by its active metabolite, S-2E-CoA. nih.gov
Benzo- and dibenzohydroxamic acidsMice and ratsLowered serum cholesterol and triglycerides; decreased VLDL/LDL, increased HDL. nih.govInhibition of acyl CoA cholesterol acyl transferase, ATP-dependent citrate lyase, and others. nih.gov
Berberis orthobotrys extractHigh fat diet, cholesterol, fructose, and olive oil-induced hyperlipidemic ratsSignificantly prevented increases in LDL, VLDL, total cholesterol, and triglycerides. banglajol.infoNot specified.

A derivative of salicylic (B10762653) acid, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl), which is an analog of this compound, has been investigated for its anti-inflammatory properties. In silico studies indicated that this compound has a higher binding affinity for cyclooxygenase-2 (COX-2) than acetylsalicylic acid (ASA). nih.gov

In a lipopolysaccharide (LPS)-induced inflammation model in rats, 3-CH2Cl was shown to significantly reduce inflammatory parameters. nih.gov Further studies in LPS-induced mice demonstrated that 3-CH2Cl exhibited potent anti-inflammatory effects, outperforming ASA in reducing several key inflammatory markers. nih.gov Specifically, it significantly lowered prostaglandin (B15479496) E-2 (PGE-2) levels, nitric oxide (NO) concentration, and the expression of NOX2 and NF-κB. nih.gov The compound also showed potential in decreasing the expression of COX-2, suggesting its therapeutic promise for inflammatory conditions. nih.gov The inhibition of COX-2 is a well-established mechanism for reducing inflammation and pain, as COX-2 is a crucial enzyme in the inflammatory response pathway. researchgate.netnih.gov

Compound Model Key Anti-inflammatory Effects Proposed Mechanism
2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl)LPS-induced ratsSignificantly reduced inflammatory parameters. nih.govHypothesized to inhibit COX-2 activity and NF-κβ signaling pathways. nih.gov
2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl)LPS-induced miceReduced PGE-2, NO, NOX2, and NF-κB expression; superior to ASA. nih.govPotentially decreases COX-2 expression. nih.gov

The fight against malaria relies on the discovery of new drug candidates, often inspired by natural and synthetic compounds. In vitro studies are crucial for the initial screening of potential antimalarial agents against Plasmodium falciparum, the most lethal species of human malaria parasite. nih.govindexcopernicus.com

A series of (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranone derivatives were screened for their activity against both drug-sensitive (3D7) and multidrug-resistant (K1) strains of P. falciparum. nih.gov These compounds, which feature a benzofuranone core that can be considered structurally related to benzoic acid derivatives, showed varied and potent activities. Notably, nitrothiophene derivatives were highly active against the 3D7 strain, with one compound exhibiting an IC50 of 0.28 μM. nih.gov Some of the most active compounds were assessed for their ability to inhibit β-hematin formation, a critical detoxification process for the parasite, and they demonstrated moderate to prominent inhibitory effects. nih.gov Other research has also highlighted various scaffolds, from plant extracts to organoarsenic compounds, that show promising in vitro antimalarial activity, often tested against both chloroquine-sensitive and resistant strains. indexcopernicus.commdpi.comnih.gov

Compound/Derivative Type Parasite Strain Activity/IC50 Potential Mechanism of Action
(Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranonesP. falciparum (3D7 and K1 strains)IC50 as low as 0.28 μM against 3D7 strain. nih.govInhibition of β-hematin formation. nih.gov
Dichloromethane extract of Boenninghausenia albifloraP. falciparum (MRC-pf-20, resistant)IC50 = 12.32 μg/ml. indexcopernicus.comNot specified.
Dichloromethane extract of Boenninghausenia albifloraP. falciparum (MRC-pf-303, sensitive)IC50 = 17.41 μg/ml. indexcopernicus.comNot specified.
Benzyl (B1604629) isothiocyanate (BITC)P. falciparum (3D7 and Dd2 strains)Similar IC50 in both chloroquine-susceptible and -resistant strains. mdpi.comDifferent mechanism from aminoquinolines. mdpi.com

Antioxidant Activity (In vitro Studies)

The antioxidant potential of benzoic acid derivatives is a subject of considerable research interest. In vitro studies are crucial for determining the capacity of these compounds to neutralize free radicals, which are implicated in oxidative stress. Standard assays are employed to evaluate this activity, though specific data for this compound is not extensively detailed in the reviewed literature. However, the antioxidant capacity of related substituted benzoic acids and derivatives is often assessed using established methodologies. csic.esresearchgate.netnih.gov

Commonly utilized in vitro antioxidant assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay. csic.esnih.govnih.gov The DPPH assay measures the ability of a compound to donate a hydrogen atom and quench the stable DPPH radical, indicated by a color change. researchgate.net Similarly, the ABTS assay assesses the scavenging of the ABTS radical cation. nih.govnih.gov A lower IC50 value, representing the concentration required to inhibit 50% of the radicals, signifies greater antioxidant activity. nih.gov For instance, studies on various N-benzyl-triazolyl ethan-1-imine oxides, which are complex derivatives, have shown significant interaction with the DPPH radical. csic.esnih.gov The antioxidant potential of this class of compounds is often attributed to the electronic properties of the substituents on the aromatic ring. researchgate.net

Table 1: Common In Vitro Antioxidant Assays for Organic Compounds

Assay Name Principle Measured Outcome
DPPH Radical Scavenging Assay Measures the ability of the compound to donate an electron or hydrogen to the stable DPPH radical. Decrease in absorbance at a specific wavelength, used to calculate percentage inhibition and IC50 value. researchgate.net
ABTS Radical Cation Scavenging Assay Measures the scavenging of the pre-formed ABTS radical cation (ABTS•+) by the antioxidant compound. Reduction of the blue-green ABTS•+ chromophore, measured spectrophotometrically. nih.govnih.gov
Ferric Reducing Antioxidant Potential (FRAP) Evaluates the ability of a compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. Formation of a colored ferrous-TPTZ complex, measured by absorbance change. nih.gov

| Hydroxyl Radical Scavenging Assay | Assesses the competition between the test compound and a detector molecule (like DMSO) for hydroxyl radicals. | Quantification of a specific product from the detector molecule's oxidation to determine scavenging efficiency. csic.es |

Pharmacokinetic Studies in Animal Models

Pharmacokinetic studies are essential for understanding how a compound is processed by a living organism. nih.gov While specific data for this compound is limited, research on a closely related derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (also referred to as 3CBB), provides valuable insights into the potential pharmacokinetic profile in animal models. nih.govukwms.ac.idresearchgate.net

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

The ADME profile of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid has been investigated in a rat model following oral administration. nih.govukwms.ac.id This compound is a derivative of salicylic acid and is noted for its high lipophilicity (log P = 3.73). ukwms.ac.idresearchgate.net This characteristic suggests that it is likely to be extensively distributed into deep tissues. ukwms.ac.idresearchgate.net Following a single oral dose, the plasma concentration of the compound increased slowly, reaching its peak in just under 30 minutes, followed by a non-linear elimination phase. ukwms.ac.id This absorption and elimination pattern is distinct from that of acetylsalicylic acid (ASA), which is absorbed and eliminated more rapidly. ukwms.ac.id The unique pharmacokinetic profile of this derivative may be linked to its extensive distribution in tissues. ukwms.ac.idresearchgate.net

Bioavailability and Half-Life Determination

Pharmacokinetic parameters for 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid were determined in rats after a single oral dose of 45 mg/kg body weight. nih.govukwms.ac.id The study revealed a maximum plasma concentration (Cmax) of 0.57 ± 0.02 µg/mL, which was reached at a time (Tmax) of 28.9 ± 1.1 minutes. nih.govukwms.ac.idresearchgate.net The total systemic exposure, represented by the area under the curve (AUCtotal), was 66.3 ± 1.0 µg·min/mL. nih.govresearchgate.net The compound exhibited an elimination half-life (T½el) of 39.4 ± 3.9 minutes. nih.govukwms.ac.idresearchgate.net This longer elimination time compared to a compound like ASA suggests a slower clearance from the body. ukwms.ac.idresearchgate.net

Table 2: Pharmacokinetic Parameters of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in Rats

Parameter Value Description
Tmax 28.9 ± 1.1 min Time to reach maximum plasma concentration. nih.govresearchgate.net
Cmax 0.57 ± 0.02 µg/mL Maximum plasma concentration. nih.govresearchgate.net
AUCtotal 66.3 ± 1.0 µg·min/mL Total area under the plasma concentration-time curve, indicating total drug exposure. nih.govresearchgate.net
T½el 39.4 ± 3.9 min Elimination half-life. nih.govresearchgate.net

| Kel | 0.018 ± 0.002 min⁻¹ | Elimination rate constant. nih.govresearchgate.net |

Molecular Mechanism of Action Elucidation (Target Identification and Validation)

The molecular mechanisms through which this compound and its derivatives exert their biological effects are likely tied to the inhibition of specific enzymes. Chloro-substituted benzoic acids are known to be versatile precursors in the synthesis of pharmaceuticals, including the non-steroidal anti-inflammatory drug (NSAID) diclofenac, which functions by inhibiting cyclooxygenase (COX) enzymes. mdpi.com

Research on the derivative 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid suggests that its anti-inflammatory effects could be mediated through the inhibition of COX-2. nih.gov Inhibition of COX-2 would reduce the production of prostaglandins, which are key mediators of inflammation and pain. nih.gov Furthermore, studies on other substituted benzoic acids have demonstrated inhibitory activity against different enzymes. For example, meta-substituted benzoic acids have been shown to be competitive inhibitors of D-amino acid oxidase. nih.gov Additionally, various aminobenzoic acid derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are relevant in the context of neurodegenerative diseases. researchgate.net These findings suggest that the benzoic acid scaffold, with its various substitutions, can be tailored to interact with the active sites of a range of enzymes.

Table 3: Potential Molecular Targets for Substituted Benzoic Acid Derivatives

Potential Target Function of Target Implication of Inhibition
Cyclooxygenase-2 (COX-2) Enzyme responsible for the synthesis of prostaglandins, which mediate inflammation, pain, and fever. nih.gov Reduction of inflammation and pain. nih.gov
D-amino acid oxidase Enzyme involved in the metabolism of D-amino acids. Potential modulation of neurotransmitter levels. nih.gov
Acetylcholinesterase (AChE) Enzyme that breaks down the neurotransmitter acetylcholine. researchgate.net Enhancement of cholinergic neurotransmission. researchgate.net

| Butyrylcholinesterase (BChE) | A secondary enzyme that hydrolyzes acetylcholine. researchgate.net | Enhancement of cholinergic neurotransmission. researchgate.net |

Emerging Applications in Chemical Biology and Material Science

Role as Key Intermediates in Target-Oriented Organic Synthesis

In the realm of organic synthesis, the strategic use of well-defined molecular building blocks is paramount for the efficient construction of complex target molecules. While specific examples detailing the use of 2-(benzyloxy)-3-chlorobenzoic acid as a key intermediate are not extensively documented in publicly available research, the structural motifs present in the molecule suggest its potential utility in the synthesis of bioactive compounds and other functional organic materials. The carboxylic acid group provides a handle for a variety of chemical transformations, including esterification, amidation, and the formation of acid chlorides, which can then be used in a wide array of coupling reactions.

The benzyloxy group serves as a protecting group for the phenolic hydroxyl group, which can be deprotected under specific conditions to reveal a reactive phenol (B47542). This protecting group strategy is a cornerstone of modern organic synthesis, allowing for selective reactions at other sites of the molecule. Furthermore, the chloro substituent on the aromatic ring can influence the electronic properties of the molecule and can also serve as a site for further functionalization through cross-coupling reactions.

The broader family of benzoic acid derivatives has been instrumental in the synthesis of numerous pharmaceuticals and agrochemicals. For instance, derivatives of salicylic (B10762653) acid (2-hydroxybenzoic acid) have been extensively modified to produce a range of anti-inflammatory drugs. nih.gov A notable example is the synthesis of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, a derivative of salicylic acid, which has shown potential as an anti-inflammatory and analgesic agent. nih.govresearchgate.net This highlights the general strategy of using substituted benzoic acids as scaffolds for the development of new therapeutic agents. The synthesis of such compounds often involves the reaction of a salicylic acid derivative with a substituted benzoyl chloride, a reaction pathway where a molecule like 2-(benzyloxy)-3-chlorobenzoyl chloride could potentially be employed. nih.gov

Potential in Liquid Crystal Research and Materials Design (Related to Bent-shaped Molecules)

Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. The molecules in a liquid crystal can flow like a liquid, but they maintain a degree of orientational order. Bent-shaped molecules, also known as banana-shaped or bent-core liquid crystals, are a fascinating class of materials that can form a variety of complex and often chiral mesophases, even when the molecules themselves are not chiral. researchgate.netexordo.comaps.org

The molecular shape of this compound, with its substituents at the 2 and 3 positions of the benzoic acid ring, imparts a bent geometry. This inherent bent shape makes it and its derivatives interesting candidates for the design of new liquid crystalline materials. Research on bent-core liquid crystals has shown that the mesomorphic properties are highly dependent on the structure of the central core and the nature and position of the substituents. exordo.comfigshare.com

Studies on liquid crystals based on a 3-hydroxybenzoic acid central core have demonstrated that lateral substitution at the 2- or 4-position significantly influences the type of mesophase formed. researchgate.netfigshare.com For example, the introduction of a fluoro or chloro substituent can alter the melting and clearing points of the liquid crystal and can promote the formation of different columnar or lamellar phases. researchgate.net The benzyloxy group in this compound would act as a bulky, flexible wing, which is another critical component in the design of bent-core liquid crystals. The length and nature of the terminal alkoxy chains attached to the molecular wings are known to play a crucial role in determining the mesomorphic behavior. nih.govnih.gov

The formation of hydrogen-bonded liquid crystals is another area where benzoic acid derivatives are of interest. nih.govresearchgate.net The carboxylic acid group of this compound can form strong intermolecular hydrogen bonds, leading to the self-assembly of supramolecular structures that can exhibit liquid crystalline properties. The combination of the bent molecular shape and the ability to form hydrogen bonds could lead to the formation of novel and complex liquid crystal phases.

Applications in Coordination Chemistry for Functional Materials

Coordination chemistry involves the study of compounds consisting of a central metal ion bonded to a surrounding array of molecules or ions, known as ligands. The use of organic ligands to bridge metal centers has led to the development of a vast class of materials known as coordination polymers (CPs) and metal-organic frameworks (MOFs). rsc.orgnih.govmdpi.commdpi.com These materials have attracted significant attention due to their tunable structures and diverse applications in areas such as gas storage, catalysis, and sensing. researchgate.netnih.govnih.gov

The carboxylic acid group of this compound makes it an excellent candidate for use as a ligand in the synthesis of CPs and MOFs. Carboxylate ligands are widely used in the construction of these materials because they can coordinate to metal ions in various modes (e.g., monodentate, bidentate, bridging), leading to a rich diversity of network architectures. mdpi.comnih.gov

The synthesis of CPs and MOFs typically involves the solvothermal reaction of a metal salt with an organic linker. rsc.orgresearchgate.net The specific structure of the resulting framework is influenced by factors such as the geometry of the ligand, the coordination preference of the metal ion, and the reaction conditions. The bent nature of this compound could lead to the formation of frameworks with interesting topologies and pore structures. The presence of the benzyloxy and chloro substituents could also influence the properties of the resulting materials, for example, by modifying the hydrophobicity of the pores or by providing sites for post-synthetic modification.

Conclusions and Future Research Directions

Summary of Current Research Status and Knowledge Gaps

A thorough review of scientific databases reveals that dedicated research on 2-(Benzyloxy)-3-chlorobenzoic acid is sparse. While the compound is commercially available as a research chemical, indicating its potential utility in synthetic and screening endeavors, there is a significant lack of published studies detailing its synthesis, reactivity, and biological properties. molbase.com This presents a substantial knowledge gap. The majority of available information is inferred from studies on structurally related compounds, such as other substituted benzoic acid derivatives. This indirect knowledge base, while useful for hypothesis generation, underscores the need for direct experimental investigation of this compound to elucidate its unique characteristics.

Opportunities for Novel Synthetic Methodologies and Chemical Transformations

The synthesis of this compound is not extensively documented in the literature. However, a plausible synthetic route can be extrapolated from the preparation of its isomer, 4-benzyloxy-3-chlorobenzoic acid. This synthesis involves the benzylation of the corresponding hydroxybenzoic acid precursor. prepchem.com A similar strategy could likely be employed for this compound, starting from 3-chloro-2-hydroxybenzoic acid.

Opportunities for novel synthetic methodologies lie in the development of more efficient, greener, and higher-yielding protocols. This could involve exploring different benzylation reagents, catalyst systems (such as phase-transfer catalysts), and reaction conditions (e.g., microwave-assisted synthesis) to optimize the preparation of this key intermediate.

Furthermore, the chemical transformations of this compound are largely unexplored. The carboxylic acid and the benzyloxy group offer multiple sites for chemical modification. For instance, the carboxylic acid moiety can be converted to esters, amides, or other functional groups, paving the way for the synthesis of a diverse library of derivatives. The benzyloxy group, while relatively stable, could potentially be cleaved to reveal the corresponding phenol (B47542), which could then be used in a variety of coupling reactions. The chlorine substituent on the aromatic ring also presents opportunities for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce further structural diversity.

Prospects for Rational Design and Derivatization in Chemical Biology

The 2-(benzyloxy)benzoic acid scaffold is a recurring motif in biologically active molecules. For instance, derivatives of 2-hydroxy-4-benzyloxy chalcone (B49325) have been investigated as multifunctional agents for the treatment of Alzheimer's disease. nih.gov This suggests that the 2-(benzyloxy)phenyl group can serve as a valuable pharmacophore.

Rational design and derivatization of this compound could lead to the discovery of novel chemical probes and potential therapeutic agents. By systematically modifying the substituents on both the benzoic acid and the benzyl (B1604629) rings, it may be possible to modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, to optimize its interaction with specific biological targets. The chlorine atom at the 3-position is of particular interest as it can influence the electronic properties of the aromatic ring and provide a vector for further functionalization.

The benzimidazole (B57391) scaffold, which shares some structural similarities with the benzyloxybenzoic acid core, is considered a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets. This further supports the potential of this compound derivatives as a source of new bioactive compounds.

Integration of Advanced Computational and Experimental Approaches in Pre-clinical Drug Discovery

The absence of experimental data for this compound makes it an ideal candidate for the application of advanced computational and experimental approaches in a preclinical setting. In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, can be employed to predict the potential biological activities and identify likely protein targets for a library of virtual derivatives based on the this compound scaffold.

These computational predictions can then guide the synthesis of a focused library of compounds for experimental validation. High-throughput screening (HTS) of these derivatives against a panel of biological targets could rapidly identify hit compounds with desired activities. Subsequent lead optimization, aided by further computational modeling, could then be used to refine the structure of the hit compounds to improve their potency, selectivity, and pharmacokinetic properties. This integrated approach, combining the predictive power of computational chemistry with the empirical validation of experimental biology, offers a time- and resource-efficient strategy for the preclinical discovery of drugs based on the this compound scaffold.

Exploration of Undiscovered Biological Targets and Therapeutic Areas (Non-Clinical)

The structural features of this compound suggest several potential, yet unexplored, biological targets and therapeutic areas. The substituted benzoic acid motif is present in a wide range of biologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.

For instance, salicylic (B10762653) acid (2-hydroxybenzoic acid) and its derivatives are well-known non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov A review of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid highlights its potential as an anti-inflammatory and analgesic agent. researchgate.net Given the structural resemblance, it is plausible that derivatives of this compound could exhibit similar anti-inflammatory properties.

Furthermore, various benzoic acid derivatives have demonstrated antimicrobial activity. Studies on benzyl and benzoyl benzoic acid derivatives have shown their potential as inhibitors of bacterial RNA polymerase-sigma factor interaction. This suggests that the this compound scaffold could be a starting point for the development of novel antibacterial agents.

In the realm of oncology, substituted benzoic acids have been investigated as inhibitors of various cancer-related targets. The exploration of this compound and its derivatives against a panel of cancer cell lines and specific molecular targets, such as protein kinases or apoptosis-regulating proteins, could uncover novel anticancer agents.

The following table summarizes the key research directions and potential applications for this compound:

Research AreaFocusPotential Applications
Synthesis Development of efficient and scalable synthetic routes.Facilitate the availability of the compound for further research.
Chemical Transformations Exploration of the reactivity of the carboxylic acid, benzyloxy group, and chloro-substituent.Generation of diverse chemical libraries for screening.
Chemical Biology Rational design and synthesis of derivatives to probe biological systems.Development of chemical tools to study cellular processes.
Drug Discovery Integration of computational and experimental methods to identify and optimize bioactive compounds.Discovery of new therapeutic agents for various diseases.
Target Identification Screening against a broad range of biological targets.Uncovering novel mechanisms of action and therapeutic opportunities.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 2-(Benzyloxy)-3-chlorobenzoic acid?

  • Methodology : A common approach involves benzylation of 3-chlorosalicylic acid using benzyl bromide under alkaline conditions. The hydroxyl group at the 2-position is selectively protected via nucleophilic substitution. After benzylation, acidification yields the target compound. Intermediate purification can be achieved via recrystallization using ethanol/water mixtures. This method aligns with benzyl ether formation strategies observed in structurally related compounds like 2-(benzyloxy)phenol .
  • Validation : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 3:7) and confirm purity via HPLC or melting point analysis.

Q. How can reverse-phase HPLC be optimized for purity assessment of this compound?

  • Methodology : Use a C18 column (4.6 × 250 mm, 5 µm) with a mobile phase of acetonitrile and 0.1% phosphoric acid buffer (55:45 v/v) at 1.0 mL/min. Detect at 254 nm. Prepare a calibration curve using a certified reference standard. Quantify impurities by comparing peak area ratios, as described for 3-chlorobenzoic acid analysis .
  • Critical Parameters : Ensure column temperature is maintained at 25°C to minimize retention time drift. System suitability tests should achieve a resolution ≥2.0 between the analyte and closest impurity.

Advanced Research Questions

Q. What strategies minimize regioisomeric byproducts during benzylation of 3-chlorosalicylic acid?

  • Methodology :

Selective Protection : Use bulky bases (e.g., DBU) to deprotonate the hydroxyl group selectively, reducing competing reactions at other positions.

Catalytic Control : Employ phase-transfer catalysts like tetrabutylammonium bromide to enhance reaction efficiency and regioselectivity.

Temperature Modulation : Conduct the reaction at 0–5°C to suppress side reactions.

  • Supporting Evidence : Structural analogs in (e.g., 2-[3-(4-chlorophenyl)-dioxopropyl]benzoic acid) highlight the importance of steric and electronic factors in regioselectivity .

Q. How can high-resolution mass spectrometry (HRMS) confirm the molecular identity of this compound?

  • Methodology :

  • Calculate the exact mass: C₁₄H₁₁ClO₃ (Molecular weight: 262.04 g/mol; [M+H]⁺ = 263.0348).
  • Perform HRMS in positive ion mode with electrospray ionization (ESI). Compare observed m/z with theoretical values (tolerance ≤2 ppm).
    • Reference Data : Similar compounds in (e.g., 4-[(3-fluorobenzyl)oxy]benzoic acid, exact mass 246.0692) validate this approach .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodology :

Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC.

pH Stability : Prepare solutions in buffers (pH 1–12) and analyze after 24 hours. Acidic conditions may hydrolyze the benzyl ether, releasing 3-chlorosalicylic acid.

  • Best Practices : Store the compound in airtight containers under nitrogen at –20°C, as recommended for structurally related benzoic acid derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.